

# Heptylbenzene (CAS 1078-71-3): A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Heptylbenzene

Cat. No.: B126430

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December 17, 2025

## Abstract

**Heptylbenzene**, with the Chemical Abstracts Service (CAS) number 1078-71-3, is an aromatic hydrocarbon characterized by a heptyl group attached to a benzene ring. Also known as 1-phenylheptane, this compound serves as a valuable intermediate in organic synthesis and finds applications in various research and industrial settings. This technical guide provides a comprehensive overview of the registry details, physicochemical properties, spectral data, synthesis protocols, and safety information for **heptylbenzene**. Detailed experimental methodologies and graphical representations of key workflows are included to support its practical application in a laboratory environment.

## Registry Details and Chemical Identification

**Heptylbenzene** is unequivocally identified by its CAS registry number, 1078-71-3. Its molecular and structural identifiers are crucial for accurate documentation and retrieval of information from chemical databases.<sup>[1][2][3][4]</sup>

Identifier	Value
CAS Number	1078-71-3
IUPAC Name	Heptylbenzene[1]
Other Names	1-Phenylheptane, n-Heptylbenzene[2][3][4][5][6]
Molecular Formula	C <sub>13</sub> H <sub>20</sub> [1][2][3][4][5]
Molecular Weight	176.30 g/mol [1][5]
InChI	InChI=1S/C13H20/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h6,8-9,11-12H,2-5,7,10H2,1H3[1][7]
InChIKey	LBNXAWYDQUHGIX-UHFFFAOYSA-N[1][7]
SMILES	CCCCCCCc1ccccc1[1]
EINECS Number	214-084-3[8]
BRN	1905782[8]

## Physicochemical Properties

The physical and chemical properties of **heptylbenzene** are essential for its handling, storage, and application in experimental designs. It is a colorless liquid under standard conditions and is generally stable, though incompatible with strong oxidizing agents.[6][8][9]

Property	Value	Source(s)
Appearance	Clear, colorless liquid	[1][6][8][9]
Melting Point	-48 °C	[6][8][9][10]
Boiling Point	233 °C	[6][8][9]
Density	0.86 g/mL at 25 °C	[6][8][9]
Refractive Index (n <sup>20</sup> /D)	1.485	[6][8]
Vapor Pressure	0.03 mmHg[1]	0.0443 mmHg at 25°C[8]
Flash Point	95 °C (203 °F) - closed cup	[8][11]
Solubility	Insoluble in water; Soluble in organic solvents.	[12]
Stability	Stable under normal conditions. Incompatible with strong oxidizing agents. Combustible.	[6][8][12]

## Spectral Data

Spectroscopic data are fundamental for the structural elucidation and purity assessment of **heptylbenzene**. Key spectral information from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) is summarized below.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **heptylbenzene** provides characteristic signals for the aromatic and aliphatic protons.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.2	m	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
~2.6	t	2H	Benzylic protons (-CH <sub>2</sub> -)
~1.6	m	2H	-CH <sub>2</sub> -
~1.3	m	8H	-(CH <sub>2</sub> ) <sub>4</sub> -
~0.9	t	3H	Terminal methyl protons (-CH <sub>3</sub> )
(Solvent: CDCl <sub>3</sub> )[7] [13]			

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum confirms the carbon framework of the molecule.

Chemical Shift (ppm)	Assignment
~143.0	Aromatic C (quaternary)
~128.4	Aromatic CH
~128.2	Aromatic CH
~125.5	Aromatic CH
~36.1	Benzylic -CH <sub>2</sub> -
~31.9	-CH <sub>2</sub> -
~31.6	-CH <sub>2</sub> -
~29.3	-CH <sub>2</sub> -
~29.2	-CH <sub>2</sub> -
~22.7	-CH <sub>2</sub> -
~14.1	Terminal -CH <sub>3</sub>

## Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the aromatic ring and C-H bonds.

[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3080-3030	Medium	Aromatic C-H stretch
~2955, 2925, 2855	Strong	Aliphatic C-H stretch
~1605, 1495, 1450	Medium-Strong	Aromatic C=C stretch
~740, 695	Strong	C-H out-of-plane bend (monosubstituted benzene)

## Mass Spectrometry (MS)

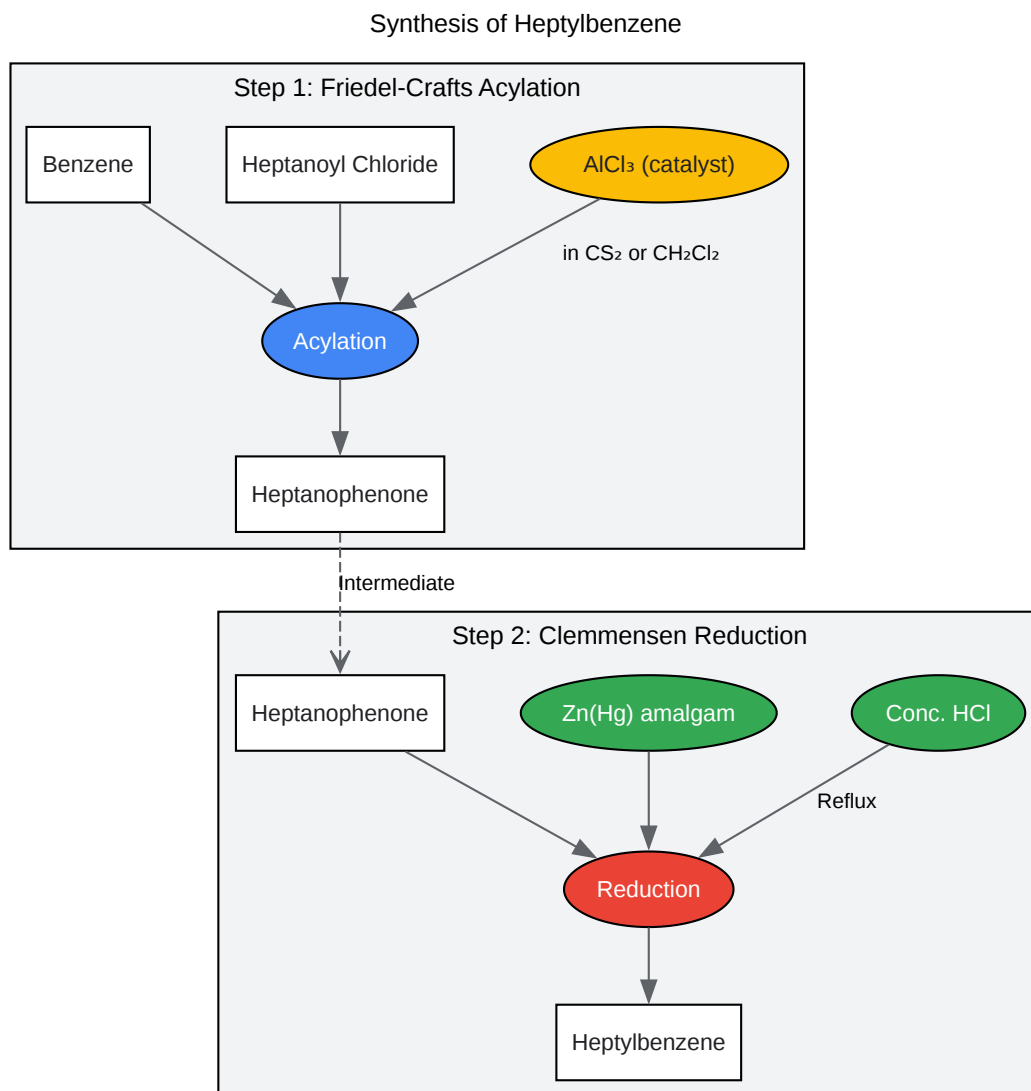
Electron ionization mass spectrometry (EI-MS) of **heptylbenzene** shows a molecular ion peak and a characteristic fragmentation pattern.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[14\]](#)

m/z	Relative Intensity	Assignment
176	Moderate	$[M]^+$ (Molecular ion)
92	Moderate	$[C_7H_8]^+$
91	100% (Base Peak)	$[C_7H_7]^+$ (Tropylium ion)

## Experimental Protocols

### Synthesis of Heptylbenzene

A reliable method for the synthesis of n-**heptylbenzene** is a two-step process involving the Friedel-Crafts acylation of benzene with heptanoyl chloride to form heptanophenone, followed by the Clemmensen reduction of the resulting ketone. This approach avoids the carbocation rearrangements often encountered in direct Friedel-Crafts alkylation with long-chain alkyl halides.[\[9\]](#)[\[15\]](#)



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**Caption:** Two-step synthesis of **heptylbenzene**.

### Step 1: Friedel-Crafts Acylation of Benzene to Heptanophenone

- Objective: To synthesize heptanophenone by reacting benzene with heptanoyl chloride in the presence of a Lewis acid catalyst.
- Materials:
  - Benzene (anhydrous)
  - Heptanoyl chloride
  - Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
  - Carbon disulfide ( $\text{CS}_2$ ) or Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) (anhydrous solvent)
  - Hydrochloric acid ( $\text{HCl}$ ), dilute aqueous solution
  - Sodium bicarbonate ( $\text{NaHCO}_3$ ), saturated aqueous solution
  - Brine (saturated  $\text{NaCl}$  solution)
  - Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
  - Standard glassware for anhydrous reactions, including a three-necked round-bottom flask, dropping funnel, reflux condenser with a drying tube, and a magnetic stirrer.
- Procedure:
  - In a fume hood, equip a dry three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube.
  - Charge the flask with anhydrous aluminum chloride (1.1 eq) and the anhydrous solvent (e.g., carbon disulfide). Cool the mixture in an ice bath to 0-5 °C.
  - Add heptanoyl chloride (1.0 eq) to the dropping funnel. Add it dropwise to the stirred  $\text{AlCl}_3$  suspension over 30 minutes, maintaining the temperature below 10 °C.



- After the addition is complete, add benzene (1.5-2.0 eq) dropwise from the funnel over 1 hour, keeping the temperature at 5-10 °C. Hydrogen chloride gas will be evolved and should be vented safely.
- Once the benzene addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (around 45 °C for CS<sub>2</sub>) for 2-3 hours to complete the reaction.
- Cool the reaction mixture back to 0-5 °C and carefully quench it by pouring it onto a mixture of crushed ice and concentrated HCl.
- Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with the solvent (e.g., CH<sub>2</sub>Cl<sub>2</sub>).
- Combine the organic layers and wash successively with dilute HCl, water, saturated NaHCO<sub>3</sub> solution, and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and remove the solvent by rotary evaporation.
- The crude heptanophenone can be purified by vacuum distillation.

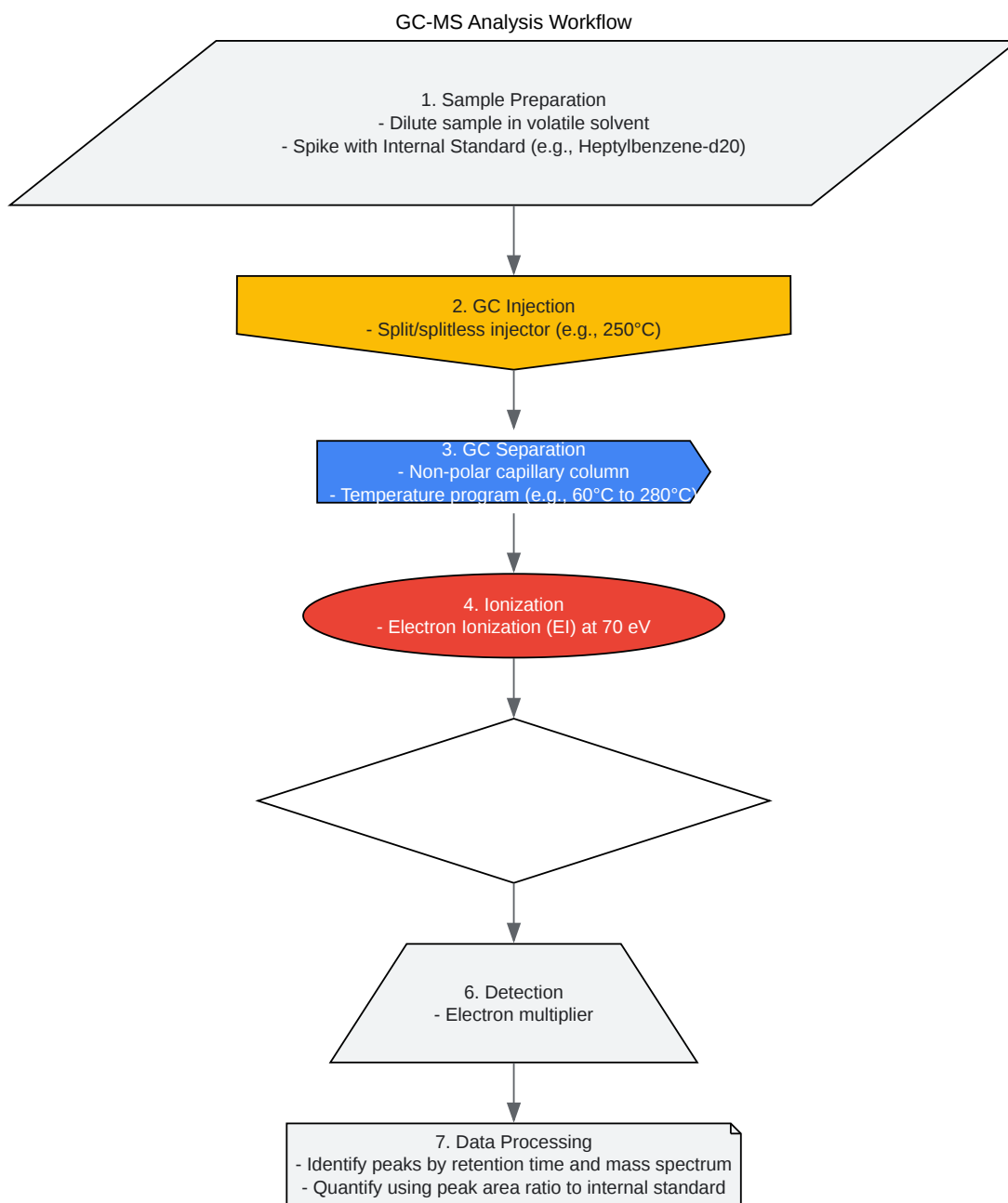
## Step 2: Clemmensen Reduction of Heptanophenone to **Heptylbenzene**

- Objective: To reduce the carbonyl group of heptanophenone to a methylene group.
- Materials:
  - Heptanophenone (from Step 1)
  - Zinc dust or mossy zinc
  - Mercuric chloride (HgCl<sub>2</sub>)
  - Concentrated hydrochloric acid (HCl)
  - Toluene

- Sodium bicarbonate ( $\text{NaHCO}_3$ ), saturated aqueous solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Standard glassware for reflux and extraction.
- Procedure:
  - Preparation of Zinc Amalgam ( $\text{Zn(Hg)}$ ): In a fume hood, add zinc (e.g., 100g) to a flask. Add a solution of mercuric chloride (10g) in water (150 mL) and a few drops of concentrated HCl. Swirl the mixture for 5-10 minutes. The surface of the zinc will become silvery. Decant the aqueous solution and wash the amalgam with water by decantation.
  - To a round-bottom flask equipped with a reflux condenser and a stirrer, add the freshly prepared zinc amalgam, water (75 mL), concentrated HCl (175 mL), toluene (50 mL), and heptanophenone (0.25 mol).
  - Heat the mixture to a vigorous reflux with efficient stirring. The reduction is an exothermic reaction.
  - After the initial reaction subsides, continue to reflux for 24-48 hours. Periodically (e.g., every 6 hours), add an additional portion of concentrated HCl (50 mL) to maintain the acidity.
  - After the reflux period, cool the reaction mixture to room temperature. The **heptylbenzene** product will be in the upper toluene layer.
  - Separate the organic layer. Extract the aqueous layer with toluene or diethyl ether.
  - Combine the organic layers and wash carefully with water, saturated  $\text{NaHCO}_3$  solution, and then water again until the washings are neutral.
  - Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and remove the solvent by rotary evaporation.
  - Purify the resulting crude **heptylbenzene** by vacuum distillation to obtain the final product.

## Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

**Heptylbenzene** can be analyzed using GC-MS for identification and quantification. Its deuterated analog, **Heptylbenzene-d20**, is often used as an internal standard for improved accuracy and precision in quantitative methods.[\[16\]](#)



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**Caption:** General workflow for GC-MS analysis.

- Objective: To identify and quantify **heptylbenzene** in a sample matrix.
- Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
- Materials:
  - Sample containing **heptylbenzene**.
  - **Heptylbenzene**-d20 (internal standard), if quantitative analysis is required.
  - High-purity volatile solvent (e.g., hexane or dichloromethane).
  - GC vials with septa.
- GC Conditions (Typical):
  - Column: Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness, 5% phenyl methylpolysiloxane stationary phase).
  - Injector: Split/splitless injector at 250-280°C, operated in splitless mode for trace analysis.
  - Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
  - Oven Program: Initial temperature of 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
- MS Conditions (Typical):
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Ion Source Temperature: 230°C.
  - Quadrupole Temperature: 150°C.
  - Acquisition Mode: Full scan (e.g., m/z 40-400) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
- Procedure:

- Sample Preparation: Prepare a stock solution of the internal standard (**Heptylbenzene-d20**). Prepare calibration standards by spiking blank matrix with known concentrations of **heptylbenzene** and a fixed concentration of the internal standard. Prepare the unknown sample by diluting it in the solvent and adding the same fixed concentration of the internal standard.
- Analysis: Inject 1  $\mu\text{L}$  of each standard and sample into the GC-MS system.
- Data Analysis:
  - Identification: Confirm the identity of **heptylbenzene** by comparing its retention time and mass spectrum with that of an authentic standard.
  - Quantification: Construct a calibration curve by plotting the ratio of the peak area of **heptylbenzene** to the peak area of the internal standard against the concentration of **heptylbenzene** for the calibration standards. Determine the concentration of **heptylbenzene** in the unknown sample using its peak area ratio and the calibration curve.

## Applications

**Heptylbenzene** serves as a key building block in organic synthesis and has several specialized applications.

- Chemical Intermediate: It is a useful synthetic intermediate for creating more complex molecules.[\[15\]](#)
- Chromatography: **Heptylbenzene** is used in zirconia and titania-based stationary phases in high-temperature liquid chromatography (HTLC) for the separation of alkyl benzene derivatives.[\[6\]](#)[\[15\]](#)
- Catalysis Research: It can be used in the preparation of palladium imidazolylidene complexes, which act as catalysts for Suzuki and Negishi cross-coupling reactions.[\[15\]](#)
- Analytical Standards: Its deuterated form, **Heptylbenzene-d20**, is an excellent internal standard for quantitative analysis of aromatic hydrocarbons by GC-MS, due to its chemical similarity and mass difference from the non-deuterated analyte.[\[16\]](#)

## Safety and Handling

**Heptylbenzene** requires careful handling in a laboratory setting. It is classified as hazardous to the aquatic environment.[1]

- GHS Hazard Statements: H400 (Very toxic to aquatic life), H410 (Very toxic to aquatic life with long-lasting effects).[1][11]
- Precautionary Statements: P273 (Avoid release to the environment), P391 (Collect spillage), P501 (Dispose of contents/container to an approved waste disposal plant).[1][11]
- General Precautions: May cause irritation.[1] It is recommended to handle **heptylbenzene** in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[9][11] Avoid contact with skin and eyes.[9]
- Storage: Store in a cool, dry place away from strong oxidizing agents.[6][12] It is a combustible liquid.[6][8]

Disclaimer: This document is intended for informational purposes for trained professionals. All laboratory work should be conducted with a thorough risk assessment and adherence to institutional safety protocols.

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## References

- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Iscollege.ac.in [Iscollege.ac.in]

- 7. CAS 1077-16-3: Hexylbenzene | CymitQuimica [cymitquimica.com]
- 8. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. ez.restek.com [ez.restek.com]
- 12. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 13. grokipedia.com [grokipedia.com]
- 14. Clemmensen\_reduction [chemeurope.com]
- 15. Write an equation for the preparation of hexylbenzene from benzene and ot.. [askfilo.com]
- 16. 8.5 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- To cite this document: BenchChem. [Heptylbenzene (CAS 1078-71-3): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b126430#heptylbenzene-cas-number-1078-71-3-registry-details]

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